molecular formula C16H11FO5S B2507947 3-(4-Fluorophenyl)sulfonyl-7-hydroxy-8-methylchromen-2-one CAS No. 902506-95-0

3-(4-Fluorophenyl)sulfonyl-7-hydroxy-8-methylchromen-2-one

Cat. No.: B2507947
CAS No.: 902506-95-0
M. Wt: 334.32
InChI Key: IUXVXAYNUIDLKK-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)sulfonyl-7-hydroxy-8-methylchromen-2-one is a useful research compound. Its molecular formula is C16H11FO5S and its molecular weight is 334.32. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiandrogen Activity

One study discusses the synthesis and structure-activity relationships of derivatives of 2-hydroxypropionanilides, including compounds with 3-(substituted thio)-2-hydroxypropionanilides structures, some of which are related to 3-(4-Fluorophenyl)sulfonyl derivatives. These compounds were evaluated for their antiandrogen activity, leading to the discovery of potent antiandrogens that are peripherally selective. This research indicates the potential application of these compounds in the treatment of androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

Proton Exchange Membranes for Fuel Cells

Another application involves the development of proton exchange membranes for fuel cells. A study synthesizes new sulfonated side-chain grafting units containing sulfonic acid groups, using derivatives that include the fluorophenyl group for the development of comb-shaped sulfonated poly(arylene ether sulfone) copolymers. These materials show high proton conductivity and are characterized as promising for polyelectrolyte membrane materials in fuel cells (Kim, Robertson, & Guiver, 2008).

Antiproliferative Agents

Research on the synthesis of 3-(substituted phenyl)-N-(2-hydroxy-2-(substituted phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives reveals antiproliferative activities against various cancer cell lines. This indicates the potential use of these compounds in cancer treatment, showcasing the versatility of the fluorophenyl sulfone moiety in therapeutic applications (Pawar, Pansare, & Shinde, 2018).

Anion Exchange Polymer Electrolytes

A study on guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes synthesizes these materials via activated fluorophenyl-amine reaction. This research highlights the application of such materials in improving the performance of polymer electrolytes, with potential benefits for energy storage and conversion technologies (Kim, Labouriau, Guiver, & Kim, 2011).

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-7-hydroxy-8-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO5S/c1-9-13(18)7-2-10-8-14(16(19)22-15(9)10)23(20,21)12-5-3-11(17)4-6-12/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXVXAYNUIDLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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